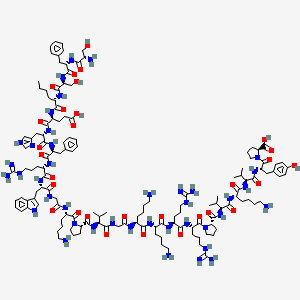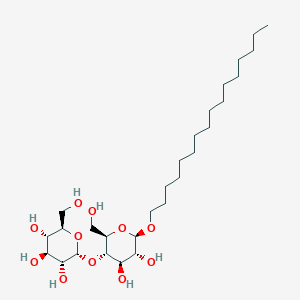
2-Iodo-4-methoxybenzaldehyde
Descripción general
Descripción
2-Iodo-4-methoxybenzaldehyde is a compound that is structurally related to various methoxybenzaldehyde derivatives, which have been the subject of several research studies. These derivatives are often used as intermediates in the synthesis of more complex molecules and have applications in various fields, including medicinal chemistry and materials science.
Synthesis Analysis
The synthesis of methoxybenzaldehyde derivatives can involve various strategies, including reductive alkylation and Vilsmeier-Hack (V-H) reactions. For instance, a regioselective reductive alkylation method has been used to replace a methoxy group with an alkyl group in the synthesis of 4-alkyl-3,5-dimethoxybenzaldehydes, which are structurally similar to 2-iodo-4-methoxybenzaldehyde . Another synthesis approach involves the use of O-alkylation reactions followed by Vilsmeier-Hack reactions, which have been employed to synthesize 4-benzyloxy-2-methoxybenzaldehyde with a high overall yield .
Molecular Structure Analysis
The molecular structure of methoxybenzaldehyde derivatives has been extensively studied using various spectroscopic techniques and crystallography. For example, the crystal structure of a compound closely related to 2-iodo-4-methoxybenzaldehyde has been determined, revealing an orthorhombic space group and specific bond lengths and angles . Density Functional Theory (DFT) has also been used to investigate the ground state and molecular structure of these compounds .
Chemical Reactions Analysis
Methoxybenzaldehyde derivatives participate in a variety of chemical reactions. They can form complexes with metals, as seen in the synthesis and characterization of Ni(II) and Mo(VI) complexes with 3-methoxy-2-hydroxybenzaldehyde derivatives . These compounds can also undergo cyclization and aromatization reactions, as demonstrated in the synthesis of isotopically labeled methoxybenzaldehydes for molecular imaging .
Physical and Chemical Properties Analysis
The physical and chemical properties of methoxybenzaldehyde derivatives are influenced by their functional groups and molecular structure. Spectroscopic studies, including vibrational, NMR, and UV-Vis spectroscopy, have been conducted to characterize these properties . The presence of substituents like the iodo and nitro groups can lead to specific interactions, such as C-H...O hydrogen bonds and iodo-nitro interactions, which affect the aggregation and crystal packing of these molecules . Additionally, the electronic properties, such as HOMO-LUMO gaps and molecular electrostatic potential (MEP), have been calculated using quantum chemical methods to provide insights into the reactivity of these compounds .
Aplicaciones Científicas De Investigación
Synthesis of Vinyl Iodides
2-Iodo-4-methoxybenzaldehyde has been utilized in the synthesis of vinyl iodides. For instance, [13C]Iodoform was synthesized from [13C]acetophenone and converted into vinyl iodides by preparing its chromium [III] derivative and reacting with 4-methoxybenzaldehyde (Baker, Brown, & Cooley, 1988).
Antimicrobial and Antiaflatoxigenic Activities
Research has shown that derivatives of 2-Iodo-4-methoxybenzaldehyde, such as 2-Hydroxy-4-methoxybenzaldehyde (HMBA), exhibit significant antimicrobial properties and have antiaflatoxigenic potency, which is effective against the growth of Aspergillus flavus and aflatoxin B1 production (Harohally et al., 2017).
Linkers for Solid Phase Organic Synthesis
The benzaldehyde derivatives, including 4-hydroxybenzaldehyde and 2-methoxy-4-hydroxybenzaldehyde, have been investigated as linkers for solid-phase organic synthesis. They have been used for the preparation of secondary amides via reductive amination and subsequent derivatization (Swayze, 1997).
Paired Electrolysis Applications
4-Methoxybenzaldehyde, a related compound, has been used in paired electrolysis processes. In an innovative approach, 4-methoxybenzaldehyde was formed alongside 1-hexene from 1-hexyne in an electrochemical cell. This showcases the potential of using similar compounds in sustainable chemical synthesis through paired electrolysis (Sherbo et al., 2018).
Aggregation and Molecular Interactions
The molecular structure and interactions of related compounds like 2-hydroxy-3-iodo-5-nitrobenzaldehyde have been studied, focusing on hydrogen bonds and iodo-nitro interactions. These insights are valuable for understanding the aggregation behavior of 2-Iodo-4-methoxybenzaldehyde in different environments (Garden et al., 2004).
Generation of Benzyne Species
2-Iodo-4-methoxybenzaldehyde derivatives have been used in generating benzyne intermediates, showcasing its potential in organic synthesis and structural reassignment of natural products (Gorobets et al., 2016).
Mecanismo De Acción
Mode of Action
It’s known that benzaldehyde derivatives can undergo various chemical reactions such as nucleophilic substitution and oxidation . The iodine atom in the compound can potentially act as a leaving group, facilitating nucleophilic substitution reactions at the benzylic position .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 2-Iodo-4-methoxybenzaldehyde . For instance, the compound’s reactivity might be affected by the pH of the environment, while its stability might be influenced by temperature and light exposure.
Safety and Hazards
Propiedades
IUPAC Name |
2-iodo-4-methoxybenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7IO2/c1-11-7-3-2-6(5-10)8(9)4-7/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYWMSRPGGMIKKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C=O)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7IO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50457686 | |
| Record name | 2-Iodo-4-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50457686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Iodo-4-methoxybenzaldehyde | |
CAS RN |
105469-13-4 | |
| Record name | 2-Iodo-4-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50457686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![31-amino-7-[3-(diaminomethylideneamino)propyl]-25-(hydroxymethyl)-19-[(4-hydroxyphenyl)methyl]-28-(1H-imidazol-5-ylmethyl)-6,9,12,15,18,21,24,27,30-nonaoxo-10,16-di(propan-2-yl)-1,2-dithia-5,8,11,14,17,20,23,26,29-nonazacyclodotriacontane-4-carboxylic acid](/img/structure/B3030844.png)




